molecular formula C5H9Cl2NO2 B2838306 2-Amino-4-chloropent-4-enoic acid hydrochloride CAS No. 2044712-96-9

2-Amino-4-chloropent-4-enoic acid hydrochloride

Cat. No.: B2838306
CAS No.: 2044712-96-9
M. Wt: 186.03
InChI Key: HDSIMSWEQNFYAF-UHFFFAOYSA-N
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Description

2-Amino-4-chloropent-4-enoic acid hydrochloride is a halogenated amino acid derivative characterized by a pentenoic acid backbone with a chlorine atom at position 4 and an amino group at position 2. Its molecular formula is C₅H₈ClNO₂·HCl, with an average molecular weight of 186.06 g/mol (free acid: 149.57 g/mol) . The compound exists as a stereoisomer, with the (S)-configuration being the biologically active form isolated from Amanita pseudoporphyria mushrooms . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name

2-amino-4-chloropent-4-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIMSWEQNFYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloropent-4-enoic acid hydrochloride typically involves the chlorination of a suitable precursor followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to chlorination and amination under optimized conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloropent-4-enoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-amino-4-chloropent-4-enoic acid hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation and Reduction : The compound can undergo oxidation to form oxo derivatives or reduction to convert the double bond into a single bond.
  • Substitution Reactions : The chlorine atom can be substituted with other nucleophiles (e.g., amines or alcohols), leading to a variety of substituted products.

Biology

The biological applications of this compound are significant due to its potential role in biochemical pathways:

  • Enzyme Interactions : Research indicates that it can act as an inhibitor or activator of specific enzymes, modulating metabolic pathways. For instance, studies have shown that it inhibits enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmission.
  • Antimicrobial Activity : Preliminary studies demonstrate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes, leading to cell lysis.

Medicine

In medicinal chemistry, ongoing research is exploring the therapeutic effects of this compound:

  • Potential Antitumor Effects : Initial findings suggest that it may induce apoptosis in cancer cell lines, although further investigation is needed to confirm these anticancer properties.
  • Drug Synthesis : The compound serves as a precursor in the synthesis of various pharmaceuticals, leveraging its unique chemical reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study on Enzyme Interactions

A study published in the Journal of Organic Chemistry investigated how halogenated amino acids interact with enzymes. The introduction of chlorine significantly altered enzyme kinetics, suggesting applications in drug design aimed at modifying enzyme activity .

Antimicrobial Properties

Research highlighted in Natural Products Research demonstrated the effectiveness of this compound against resistant bacterial strains. The compound was found to disrupt bacterial membranes effectively .

Antitumor Activity

Preliminary studies indicated that this compound might exhibit anticancer activity by inducing apoptosis in specific cancer cell lines. Although these findings are promising, further research is required to validate these effects .

Mechanism of Action

The mechanism of action of 2-Amino-4-chloropent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with proteins, leading to modifications that affect their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between 2-amino-4-chloropent-4-enoic acid hydrochloride and related halogenated amino acids:

Compound Name Molecular Formula Molecular Weight Halogen Position Functional Groups Source Bioactivity
This compound C₅H₈ClNO₂·HCl 186.06 C4 Amino, carboxylic acid Amanita pseudoporphyria Antimicrobial
2-Amino-5-chloro-hex-4Z-enoic acid (23) C₆H₁₀ClNO₂ 163.60 C5 Amino, carboxylic acid Amanita solitaria Not reported
(2R)-2-Amino-5-chloropent-4-enoic acid C₅H₈ClNO₂ 149.58 C5 Amino, carboxylic acid Synthetic Unknown
(2S,4R)-2-Amino-5-chloro-4-hydroxyhex-5-enoic acid (25) C₆H₁₀ClNO₃ 179.60 C5 Amino, hydroxyl, carboxylic acid Amanita onusta Not specified
4-Fluorothreonine (28) C₄H₇FNO₃ 136.10 C4 (fluorine) Hydroxyl, carboxylic acid Streptomyces cattleya Antibiotic
Key Observations:

Chain Length and Halogen Position: The target compound has a pentenoic acid backbone, whereas compound 23 (from A. solitaria) features a hexenoic chain with a chlorine at C5 . Positional isomers like (2R)-2-amino-5-chloropent-4-enoic acid differ in chlorine placement (C5 vs. C4), affecting electronic properties and binding affinity .

Functional Groups :

  • Compound 25 contains an additional hydroxyl group at C4, which may influence solubility and hydrogen-bonding interactions .
  • 4-Fluorothreonine replaces chlorine with fluorine , altering electronegativity and metabolic stability .

Stereochemistry :

  • The (S)-configuration of the target compound contrasts with synthetic (2R)-enantiomers, which may exhibit reduced or altered bioactivity .

Analytical Differentiation

  • HPLC and Mass Spectrometry: The target compound (free acid: m/z 149.024) can be distinguished from positional isomers (e.g., m/z 149.024 for C5H₈ClNO₂ isomers) using retention time shifts in HPLC . Stereoisomers require chiral chromatography or optical rotation measurements for differentiation .

Biological Activity

2-Amino-4-chloropent-4-enoic acid hydrochloride, also known as L-2-amino-4-chloro-4-pentenoic acid, is a non-proteinogenic amino acid first isolated from the mushroom Amanita pseudoporphyria. This compound has garnered attention for its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C5H8ClNO2C_5H_8ClNO_2. Its structure features a pentenoic acid backbone with an amino group at the second carbon and a chlorine atom at the fourth carbon position. This unique configuration contributes to its distinct chemical reactivity compared to standard amino acids.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. It has been shown to inhibit bacterial growth effectively, particularly in minimal media environments. The mode of action primarily involves interference with bacterial metabolic processes, although specific pathways may vary depending on the target organism .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Potential

In addition to its antibacterial properties, studies have suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, such as CCRF-CEM (leukemia) and HCT116 (colorectal cancer) cells. The mechanism appears to involve cell cycle arrest and inhibition of DNA/RNA synthesis, leading to increased apoptotic cell populations .

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Observed Effect
CCRF-CEM15Induction of apoptosis
HCT11620Cell cycle arrest in G0/G1 phase
A549 (lung cancer)25Decreased proliferation

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator within various biochemical pathways. For instance, it has been suggested that the compound influences protein folding and stability by affecting the isomerization of peptide bonds involving proline residues .

Synthesis and Industrial Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using starting materials like 4-chlorobut-2-enoic acid. The process can be optimized for industrial production using automated reactors to ensure high yield and purity .

Synthesis Steps:

  • Starting Materials: Selection of appropriate precursors.
  • Reaction Conditions: Controlled environment with bases to facilitate nucleophilic substitution.
  • Purification: Techniques like recrystallization or chromatography.

Case Studies

Recent research has focused on the application of this compound in drug development. For example, a study demonstrated that derivatives of halogenated amino acids could enhance the efficacy of existing antibiotics when used in combination therapies against resistant bacterial strains .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-amino-4-chloropent-4-enoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a precursor like pent-4-enoic acid derivatives. Introduce the amino group via Gabriel synthesis or Strecker amino acid synthesis, followed by chlorination at the 4-position using reagents like SOCl₂ or PCl₃ .
  • Step 2 : Optimize solvent choice (e.g., ethanol for solubility vs. DMF for high-temperature reactions) and pH (neutral to slightly acidic) to prevent decomposition of the α,β-unsaturated ester intermediate .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography. Typical yields range from 45%–70%, depending on halogenation efficiency .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the α,β-unsaturated system (δ ~5.5–6.5 ppm for vinyl protons) and the hydrochloride salt (broad peak for NH₃⁺) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch), 1550–1650 cm⁻¹ (C=C stretch), and 2500–3000 cm⁻¹ (NH₃⁺) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the chloro substituent at the 4-position influence reactivity in nucleophilic substitution or elimination reactions?

  • Mechanistic Insights :

  • The chloro group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., by amines or thiols) to form substituted derivatives. Steric hindrance from the pent-4-enoic backbone may reduce reaction rates compared to simpler chlorinated amino acids .
  • Elimination reactions (e.g., dehydrohalogenation) under basic conditions (NaOH/EtOH) yield conjugated dienes, which can be monitored via UV-Vis spectroscopy (λmax ~230–250 nm) .
    • Data Contradiction Note : Some studies report unexpected stability of the chloro group in aqueous media (pH 4–7), contradicting typical SN reactivity. Proposed hypotheses include intramolecular H-bonding stabilizing the transition state .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Framework :

  • Step 1 : Verify compound purity (≥95% via HPLC) and stereochemical consistency (chiral HPLC or polarimetry) .
  • Step 2 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) using positive controls (e.g., known kinase inhibitors).
  • Step 3 : Explore off-target effects via proteome-wide profiling or molecular docking studies to identify unintended interactions .
    • Case Study : A 2024 study found discrepancies in ACE inhibition assays; subsequent work attributed variability to residual DMSO in stock solutions, which altered enzyme kinetics .

Q. How can computational modeling guide the design of derivatives with enhanced bioavailability?

  • Approach :

  • Use QSAR models to predict logP (optimal range: −1.5 to 0.5) and pKa (amino group ~8.5–9.5) for improved intestinal absorption .
  • Molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability via lipid bilayer models .
  • Validation : Compare in silico predictions with in vitro Caco-2 cell permeability assays .

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